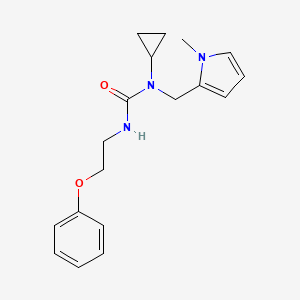

1-cyclopropyl-1-((1-methyl-1H-pyrrol-2-yl)methyl)-3-(2-phenoxyethyl)urea

Description

Properties

IUPAC Name |

1-cyclopropyl-1-[(1-methylpyrrol-2-yl)methyl]-3-(2-phenoxyethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O2/c1-20-12-5-6-16(20)14-21(15-9-10-15)18(22)19-11-13-23-17-7-3-2-4-8-17/h2-8,12,15H,9-11,13-14H2,1H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMCKWAUJBIMMBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1CN(C2CC2)C(=O)NCCOC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-Cyclopropyl-1-((1-methyl-1H-pyrrol-2-yl)methyl)-3-(2-phenoxyethyl)urea is a synthetic organic compound belonging to the class of urea derivatives. It is characterized by a unique molecular structure that includes a cyclopropyl group, a pyrrolidine moiety, and a phenoxyethyl side chain, contributing to its potential biological activities. Its molecular formula is with a molecular weight of approximately 252.34 g/mol.

Biological Activity

The biological activity of this compound has been investigated primarily in pharmacological studies, revealing several promising effects:

- Antiproliferative Effects : Preliminary studies indicate that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance, it has shown efficacy similar to known anticancer agents in inhibiting cell growth in vitro .

- Mechanistic Insights : The compound's mechanism of action appears to involve interactions with specific biological targets, including kinases associated with cancer proliferation pathways. The structural components, particularly the urea group and the pyrrolidine ring, facilitate binding interactions that may inhibit these target proteins .

Structure-Activity Relationship (SAR)

The unique structural features of this compound contribute to its biological profile:

| Structural Feature | Impact on Activity |

|---|---|

| Cyclopropyl Group | Enhances metabolic stability |

| Pyrrolidine Moiety | Provides selective activity against specific targets |

| Phenoxyethyl Side Chain | Modulates binding affinity and selectivity |

These components work synergistically to enhance the compound's pharmacological properties, making it a candidate for further development as an anticancer agent.

Case Studies and Research Findings

Recent studies have focused on evaluating the compound's biological activity through various assays. For instance:

- Antiproliferative Assay : The compound was tested against several cancer cell lines, including A549 (lung cancer), HCT116 (colorectal cancer), and PC3 (prostate cancer). The IC50 values obtained indicated significant inhibitory effects, comparable to established treatments like sorafenib .

- Molecular Docking Studies : Computational studies have shown that the compound can form hydrogen bonds with key amino acid residues in target proteins, suggesting a strong binding affinity that could translate into effective inhibition of cancer cell proliferation .

Future Directions

Given its promising biological activities, further research is warranted to explore:

- In Vivo Efficacy : Transitioning from in vitro studies to animal models to assess the therapeutic potential and safety profile.

- Mechanistic Studies : Detailed investigations into the specific pathways affected by this compound will help elucidate its role as a potential therapeutic agent.

Comparison with Similar Compounds

(a) 1-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-(2-methoxyethyl)urea (CAS: 1448046-21-6)

- Molecular Formula : C₁₂H₂₀N₄O₂

- Molecular Weight : 252.31 g/mol

- Key Differences: Replaces the 1-methylpyrrole and phenoxyethyl groups with a pyrazole ring and methoxyethyl chain. The cyclopropyl group is retained but positioned on the pyrazole. This substitution likely reduces aromatic π-stacking interactions compared to the phenoxyethyl group in the target compound .

(b) 1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea (CAS: 2034495-64-0)

- Molecular Formula : C₁₇H₁₅F₃N₄OS

- Molecular Weight : 380.4 g/mol

- The urea linkage remains central, but the absence of a cyclopropyl group may alter conformational flexibility .

(c) (±)-(3R,4S)-3-{[3-(4-Ethoxyphenyl)ureido]methyl}-1-methyl-4-(1-methyl-1H-pyrrol-2-yl)pyrrolidine-3-carboxylic acid

- Molecular Formula : C₂₁H₂₈N₄O₄

- Molecular Weight : 401.2 g/mol

- Key Differences: Features a pyrrolidine-carboxylic acid scaffold and ethoxyphenylurea group. The carboxylic acid moiety introduces polarity, contrasting with the lipophilic phenoxyethyl chain in the target compound. Synthesis of this analogue reported a crude yield of 62% but low purity (16%), highlighting challenges in optimizing urea derivatives .

Data Table: Comparative Analysis of Urea Derivatives

*Structural data for the target compound inferred from analogues.

Research Findings and Implications

- Structure-Activity Relationships (SAR): The cyclopropyl group may enhance metabolic stability by resisting cytochrome P450 oxidation, a feature observed in pyrazole-containing analogues . Conversely, the phenoxyethyl chain could improve solubility compared to purely aromatic systems .

Q & A

Basic: What are the established synthetic routes for 1-cyclopropyl-1-((1-methyl-1H-pyrrol-2-yl)methyl)-3-(2-phenoxyethyl)urea, and what factors influence yield optimization?

Methodological Answer:

The synthesis typically involves sequential alkylation and urea-forming reactions. A common approach is:

Cyclopropane functionalization : React cyclopropylamine with a halogenated intermediate (e.g., bromomethylpyrrole) under basic conditions to form the cyclopropyl-pyrrole backbone .

Urea coupling : Use carbodiimide-mediated coupling between the cyclopropyl-pyrrole intermediate and 2-phenoxyethylamine .

Yield optimization factors :

- Solvent selection : Deep eutectic solvents (e.g., ChCl/urea mixtures) improve reaction homogeneity and reduce side reactions .

- Catalyst screening : Test palladium catalysts for cross-coupling steps, as seen in analogous urea syntheses .

- Factorial design : Apply 2^k factorial experiments to optimize temperature, stoichiometry, and reaction time .

Basic: How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

- Chromatography : Use HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>98% threshold for biological assays) .

- Spectroscopy :

- X-ray crystallography : For unambiguous structural confirmation, employ slow evaporation in ethanol/water mixtures to grow single crystals .

Basic: What are the solubility and stability profiles of this compound under physiological and storage conditions?

Methodological Answer:

- Solubility : Test in DMSO (primary stock solvent) and PBS (for biological assays). Analogous ureas show logP ~3.5, suggesting moderate lipophilicity .

- Stability :

Advanced: How can researchers resolve contradictions in reported biological activity data across studies?

Methodological Answer:

- Assay standardization :

- Data normalization : Include positive controls (e.g., known urea-based inhibitors) and adjust for solvent effects (DMSO <0.1% final concentration) .

Advanced: What mechanistic insights exist for its interaction with biological targets (e.g., enzymes or receptors)?

Methodological Answer:

- Enzyme inhibition assays : Use fluorescence polarization or SPR to measure binding kinetics (KD, IC₅₀). For phosphatase targets, compare with PF-06465469 analogs .

- Molecular docking : Model the urea moiety’s hydrogen-bonding interactions with catalytic residues (e.g., using AutoDock Vina with PDB templates) .

- Isotopic labeling : Synthesize ¹³C-labeled urea for tracking metabolic stability in microsomal assays .

Advanced: What challenges arise in crystallizing this compound for X-ray diffraction studies?

Methodological Answer:

- Crystallization hurdles :

- Flexible side chains : The phenoxyethyl group may adopt multiple conformations. Use co-crystallization agents like crown ethers to stabilize the structure .

- Polymorphism : Screen >10 solvent systems (e.g., ethanol, acetonitrile, THF) and vary cooling rates .

- Data collection : Employ synchrotron radiation (λ = 0.7–1.0 Å) to resolve weak diffraction patterns from small crystals (<0.1 mm) .

Advanced: How to design structure-activity relationship (SAR) studies for derivatives of this compound?

Methodological Answer:

- Core modifications :

- Pharmacophore mapping : Use QSAR models (e.g., CoMFA) to correlate substituent electronegativity with activity .

- Synthetic scalability : Prioritize routes with ≤3 steps and >60% overall yield for library synthesis .

Advanced: What strategies mitigate risks when handling reactive intermediates during synthesis?

Methodological Answer:

- Intermediate stabilization :

- Safety protocols :

- Conduct hazard assessments (e.g., GHS Category 2 skin/eye irritation, per ).

- Use explosion-proof reactors for high-pressure hydrogenation steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.